2-(2-Iodoethenyl)-6-methoxybenzoic acid
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Overview
Description
2-(2-Iodoethenyl)-6-methoxybenzoic acid is an organic compound that features a benzene ring substituted with a methoxy group and an iodoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethenyl)-6-methoxybenzoic acid typically involves the iodination of a suitable precursor. One common method is the hydrohalogenation of ethynyl compounds, where the ethynyl group reacts with hydroiodic acid to form the iodoethenyl group . This reaction is facilitated by the presence of a pyridinium salt, which enhances the electrophilicity of the ethynyl group and attracts the iodide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrohalogenation processes using hydroiodic acid and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethenyl)-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodoethenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodoethenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydroiodic Acid: Used for the initial iodination of the ethynyl group.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Alkenes: Resulting from reduction reactions.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
2-(2-Iodoethenyl)-6-methoxybenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethenyl)-6-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The iodoethenyl group can participate in electrophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethenyl)-6-methoxybenzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-(2-Bromoethenyl)-6-methoxybenzoic acid: Contains a bromine atom instead of iodine.
2-(2-Fluoroethenyl)-6-methoxybenzoic acid: Features a fluorine atom in place of iodine.
Uniqueness
2-(2-Iodoethenyl)-6-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in the development of radiopharmaceuticals and other applications where iodine’s properties are advantageous .
Properties
CAS No. |
651043-69-5 |
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Molecular Formula |
C10H9IO3 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
2-(2-iodoethenyl)-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H9IO3/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
IOGINCDHFIDDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C=CI |
Origin of Product |
United States |
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